
N-Styrylindol-2-carbonsaeure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Styrylindol-2-carbonsaeure is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. The unique structure of this compound, which includes a styryl group attached to the indole ring, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Styrylindol-2-carbonsaeure typically involves the reaction of indole-2-carboxylic acid with styrene under specific conditions. One common method is the use of a palladium-catalyzed Heck reaction, where indole-2-carboxylic acid is reacted with styrene in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions: N-Styrylindol-2-carbonsaeure can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-Styrylindol-2-carbonsaeure has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-Styrylindol-2-carbonsaeure involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
N-Styrylindol-2-carbonsaeure can be compared with other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol. While these compounds share a common indole core, their substituents and overall structures differ, leading to unique properties and applications. For example:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Studied for its potential anticancer properties.
This compound stands out due to its styryl group, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H13NO2 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
1-[(E)-2-phenylethenyl]indole-2-carboxylic acid |
InChI |
InChI=1S/C17H13NO2/c19-17(20)16-12-14-8-4-5-9-15(14)18(16)11-10-13-6-2-1-3-7-13/h1-12H,(H,19,20)/b11-10+ |
Clé InChI |
KYQKOXTUAWLXCR-ZHACJKMWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/N2C3=CC=CC=C3C=C2C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C=CN2C3=CC=CC=C3C=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Trimethoxy-2-[2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]ethenyl]benzene](/img/structure/B14803019.png)
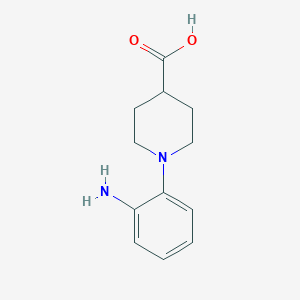
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[4-(acetylmethylamino)phenyl]-7-phenyl-](/img/structure/B14803028.png)
![Sec-butyl 2-[(trifluoroacetyl)amino]hexanoate](/img/structure/B14803043.png)
![N-[9-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B14803044.png)
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14803047.png)
![4-[2-[[[7-(2-Quinolinylmethoxy)-2-naphthalenyl]sulfonyl]amino]ethyl]benzoic acid](/img/structure/B14803060.png)
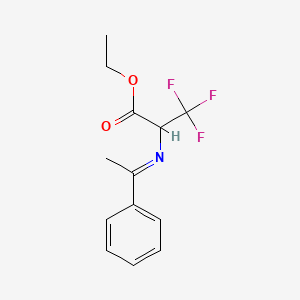
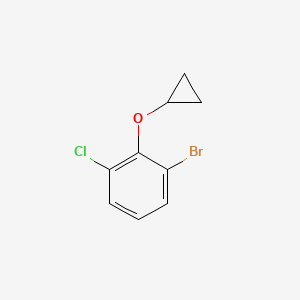
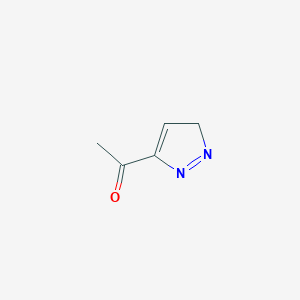
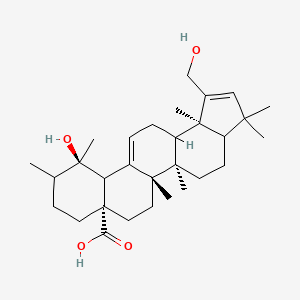
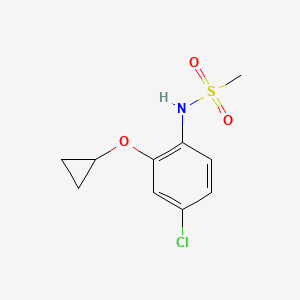
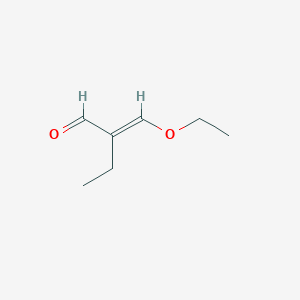
![2,5-Pyrrolidinedione, 1,1'-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis-](/img/structure/B14803123.png)
